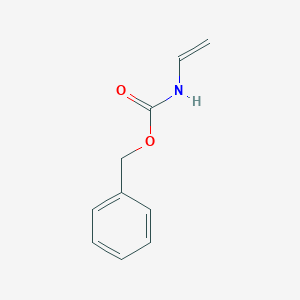

Benzyl vinylcarbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-ethenylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-2-11-10(12)13-8-9-6-4-3-5-7-9/h2-7H,1,8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGBQZFPEMRCQRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CNC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60448747 | |

| Record name | benzyl vinylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84713-20-2 | |

| Record name | benzyl vinylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzyl N-ethenylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Benzyl Vinylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl vinylcarbamate (CAS No. 84713-20-2) is a valuable synthetic intermediate with growing importance in the pharmaceutical and polymer chemistry sectors. Its unique bifunctional nature, possessing both a polymerizable vinyl group and a protected amine, makes it a versatile building block for a variety of complex molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on data relevant to research and development.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[1] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁NO₂ | [1][2] |

| Molecular Weight | 177.20 g/mol | [1][2] |

| CAS Number | 84713-20-2 | [2][3] |

| Melting Point | 43-44 °C | [1][2] |

| Boiling Point | 271.837 °C at 760 mmHg | [2] |

| Density | 1.089 g/cm³ | [2] |

| Flash Point | 118.203 °C | [2] |

| Refractive Index | 1.529 | [2] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate. | [2] |

| Storage Temperature | Keep in dark place, Inert atmosphere, Store in freezer, under -20°C. | [2] |

Synthesis of this compound

An improved and scalable method for the preparation of this compound involves the Curtius rearrangement of acryloyl azide, followed by the trapping of the resulting vinyl isocyanate with benzyl alcohol.[4] This method avoids the need for high-vacuum distillation for purification, opting instead for crystallization.[4]

Experimental Protocol

Step 1: Synthesis of Acryloyl Azide [4]

-

A 1-liter reactor is charged with 68.4 g (1.05 mol) of sodium azide, 200 mL of water, 200 mL of toluene, and 0.09 g of Adogen 464 (methyltrialkylammonium chloride).

-

The mixture is cooled to 0-5 °C with stirring in an ice-water bath.

-

90 g (1 mol) of acryloyl chloride is added dropwise over a period of 1.5 hours, maintaining the temperature between 0-5 °C.

-

After the addition is complete, the mixture is stirred for an additional 45 minutes.

-

The organic phase, containing the acryloyl azide in toluene, is separated and stored at 0-5 °C until use.

Step 2: Synthesis of this compound [4]

-

A distillation flask is charged with 150-200 mL of toluene and 0.5 g of phenothiazine (as a stabilizer) and heated to 105-110 °C.

-

A separate receiver flask is charged with 86 g (0.8 mol) of benzyl alcohol, 0.05 g of phenothiazine, and 0.1-0.3 g of triethylamine (as a catalyst). This mixture is cooled in an ice bath and stirred.

-

The previously prepared acryloyl azide solution is pumped into the heated distillation flask over 4-5 hours. The vinyl isocyanate formed via Curtius rearrangement co-distills with toluene (vapor temperature 80-100 °C) and is collected directly into the stirred benzyl alcohol mixture in the receiver.

-

After the addition is complete, distillation is continued to collect an additional 10-20 mL of toluene.

-

The receiver flask is then isolated and its contents are stirred at 0-5 °C for 1-2 hours.

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by HPLC.

-

The mixture is concentrated in vacuo to a weight of 200-250 g.

-

The residue is treated with 300-350 mL of heptane and cooled to 15 °C with stirring.

-

Seed crystals of this compound are added, and the mixture is stirred for 2-3 hours to induce crystallization.

-

The product is collected by filtration, washed with heptane, and dried in vacuo. The typical yield is 115-128 g (65-72%).

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications

This compound serves as a key intermediate in organic synthesis. The vinyl group is susceptible to polymerization and various addition reactions, while the carbamate functionality acts as a protected form of an amine. This dual reactivity makes it a valuable monomer for the synthesis of functional polymers, such as polyvinylamine derivatives. Furthermore, it is utilized in the synthesis of complex molecules, including β-lactam antibiotics and CF₃- or -CF₂- substituted tetrahydroquinolines.[2]

Spectroscopic Data

While detailed, publicly available ¹H NMR, ¹³C NMR, and IR spectra for this compound are limited, the literature on its synthesis confirms the use of spectroscopic techniques for its characterization. HPLC is employed to monitor the progress of the synthesis reaction.[4] NMR spectroscopy is also mentioned as a standard characterization method. For reference, the spectroscopic data for the related compound, Benzyl carbamate, is available and shows characteristic peaks for the benzyl and carbamate groups.

Safety Information

This compound is classified as harmful if swallowed and causes skin and eye irritation.[5] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area.

Signaling Pathways and Biological Activity

It is important to note that this compound is primarily a synthetic intermediate and building block. The current body of scientific literature does not describe its direct involvement in any specific biological signaling pathways. Its relevance in drug development is as a component used in the synthesis of larger, pharmacologically active molecules.

Conclusion

References

An In-Depth Technical Guide to the Synthesis and Characterization of Benzyl Vinylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of benzyl vinylcarbamate, a valuable intermediate in organic synthesis. The document details a robust and scalable synthetic protocol and outlines the key analytical techniques for its characterization, presenting quantitative data in a clear and accessible format.

Introduction

This compound (N-Cbz-vinylamine) is a versatile building block in organic chemistry, notably utilized in the synthesis of various nitrogen-containing compounds. Its unique structure, featuring a vinyl group attached to a carbamate nitrogen, allows for a range of chemical transformations. This guide offers a detailed methodology for its preparation and a thorough analysis of its physicochemical and spectroscopic properties.

Synthesis of this compound

The most common and scalable method for the synthesis of this compound involves the Curtius rearrangement of acryloyl azide, followed by the trapping of the resulting vinyl isocyanate with benzyl alcohol.

Synthesis Pathway

Caption: Synthesis of this compound via Curtius Rearrangement.

Experimental Protocol

1. Preparation of Acryloyl Azide:

In a 1-liter reactor, a mixture of sodium azide (68.4 g, 1.05 mol), water (200 mL), toluene (200 mL), and a phase-transfer catalyst such as Adogen 464 (0.09 g) is prepared. The mixture is cooled to 0-5 °C in an ice-water bath with stirring. Acryloyl chloride (90 g, 1 mol) is then added dropwise over 1.5 hours, maintaining the temperature between 0-5 °C. After the addition is complete, the mixture is stirred for an additional 45 minutes. The organic phase containing the acryloyl azide is then separated and stored at 0-5 °C for immediate use.

2. Synthesis of this compound:

A distillation apparatus is assembled with a 1-liter flask charged with toluene (150-200 mL) and a polymerization inhibitor, phenothiazine (0.5 g). The toluene is heated to 105-110 °C. The receiver flask is charged with benzyl alcohol (86 g, 0.8 mol), phenothiazine (0.05 g), and triethylamine (0.1-0.3 g) as a catalyst. This mixture is cooled in an ice bath.

The previously prepared acryloyl azide solution is pumped into the heated distillation flask over 4-5 hours. The vinyl isocyanate formed via Curtius rearrangement co-distills with toluene (vapor temperature 80-100 °C) and is collected in the cooled benzyl alcohol solution. After the addition is complete, an additional 10-20 mL of toluene is distilled over. The receiver is then cooled to 0-5 °C and stirred for 1-2 hours, followed by gradual warming to room temperature until the reaction is complete, as monitored by HPLC.

3. Purification:

The reaction mixture is concentrated in vacuo. The residue is then treated with heptane (300-350 mL) and cooled to 15 °C with stirring. Seeding with a few crystals of this compound may be necessary to induce crystallization. The product is collected by filtration, washed with cold heptane, and dried under vacuum to yield pure this compound (115-128 g, 65-72% yield).

Characterization of this compound

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₁NO₂ |

| Molecular Weight | 177.20 g/mol |

| Appearance | White solid |

| Melting Point | 43-44 °C |

| Boiling Point | 271.8 °C at 760 mmHg |

| Density | 1.089 g/cm³ |

| Refractive Index | 1.529 |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.30-7.40 | m | 5H | Aromatic protons (C₆H₅) |

| 6.85 | dd | 1H | =CH-N |

| 5.15 | s | 2H | -O-CH₂-Ph |

| 4.65 | dd | 1H | Vinyl proton (trans to N) |

| 4.35 | dd | 1H | Vinyl proton (cis to N) |

| Broad singlet | br s | 1H | N-H |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Assignment |

| 153.5 | C=O (carbamate) |

| 136.2 | Quaternary Ar-C |

| 128.6 | Ar-C |

| 128.4 | Ar-C |

| 128.2 | Ar-C |

| 127.6 | =CH-N |

| 97.5 | =CH₂ |

| 67.0 | -O-CH₂-Ph |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Medium | N-H stretch |

| 3030-3100 | Medium | Aromatic C-H stretch |

| 2950-3000 | Medium | Vinylic C-H stretch |

| 1710-1730 | Strong | C=O stretch (carbamate) |

| 1640-1650 | Medium | C=C stretch (vinyl) |

| 1500-1600 | Medium | Aromatic C=C stretch |

| 1200-1250 | Strong | C-O stretch |

| 900-1000 | Strong | =C-H bend (out-of-plane) |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak at m/z = 177. Key fragmentation pathways would likely involve the loss of the benzyl group (m/z 91), cleavage of the carbamate linkage, and fragmentation of the vinyl group.

General Experimental Workflow for Characterization

Caption: General workflow for the characterization of this compound.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and comprehensive characterization of this compound. The presented protocols and data are intended to support researchers and professionals in the fields of chemical synthesis and drug development in their endeavors involving this important chemical intermediate. The structured presentation of quantitative data and visual workflows aims to facilitate ease of understanding and implementation.

Benzyl Vinylcarbamate: A Technical Guide to its Mechanism of Action in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl vinylcarbamate is a versatile reagent in organic synthesis, primarily recognized for its role as a reactive dienophile in various cycloaddition reactions. Its unique electronic properties and susceptibility to catalytic activation make it a valuable building block for the stereoselective synthesis of complex nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and natural products. This technical guide provides an in-depth analysis of the core mechanisms governing the reactivity of this compound, with a focus on its application in asymmetric catalysis. Detailed experimental protocols for key transformations and quantitative data are presented to facilitate its practical application in a research and development setting.

Core Reactivity and Mechanism of Action

The primary mode of reactivity for this compound is through [4+2] cycloaddition reactions, most notably the aza-Diels-Alder and Povarov reactions. In these transformations, the vinyl group of this compound serves as the 2π-electron component (dienophile), reacting with a 4π-electron diene or its equivalent. The carbamate functionality plays a crucial role in activating the vinyl group, influencing the regioselectivity and stereoselectivity of the cycloaddition.

Chiral Brønsted Acid-Catalyzed Enantioselective Three-Component Povarov Reaction

A significant advancement in the application of this compound is the chiral Brønsted acid-catalyzed enantioselective three-component Povarov reaction. This reaction allows for the efficient synthesis of enantiomerically enriched cis-2,4-disubstituted tetrahydroquinolines from an aldehyde, an aniline, and benzyl N-vinylcarbamate.[1][2]

The proposed mechanism, catalyzed by a chiral phosphoric acid (CPA), involves a bifunctional activation. The acidic proton of the CPA activates the in situ-formed imine, while the basic oxygen of the phosphoryl group interacts with the N-H of the this compound. This dual activation orients the reactants in a well-organized transition state, facilitating a highly stereoselective intramolecular aza-Diels-Alder reaction. The Si-face of the dienophile is preferentially attacked, leading to the observed enantiomer.[1]

Quantitative Data Summary

The following table summarizes the quantitative data for the chiral phosphoric acid-catalyzed three-component Povarov reaction between various aldehydes, anilines, and benzyl N-vinylcarbamate.[1]

| Entry | Aldehyde (R¹) | Aniline (R²) | Product | Yield (%) | ee (%) |

| 1 | C₆H₅ | p-MeO-C₆H₄ | 1a | 90 | >99 |

| 2 | p-NO₂-C₆H₄ | p-MeO-C₆H₄ | 1b | 88 | >99 |

| 3 | p-Br-C₆H₄ | p-MeO-C₆H₄ | 1c | 85 | >99 |

| 4 | o-Br-C₆H₄ | p-MeO-C₆H₄ | 1d | 82 | 98 |

| 5 | 2-Naphthyl | p-MeO-C₆H₄ | 1e | 86 | >99 |

| 6 | 2-Furyl | p-MeO-C₆H₄ | 1f | 75 | 99 |

| 7 | (CH₃)₂CH | p-MeO-C₆H₄ | 1g | 81 | 96 |

| 8 | c-C₆H₁₁ | p-MeO-C₆H₄ | 1h | 83 | 98 |

| 9 | C₆H₅ | C₆H₅ | 1i | 78 | 98 |

| 10 | C₆H₅ | p-F-C₆H₄ | 1j | 80 | 99 |

Experimental Protocols

General Procedure for the Enantioselective Three-Component Povarov Reaction[1]

To a solution of the aldehyde (0.2 mmol) and aniline (0.2 mmol) in CH₂Cl₂ (1.0 mL) at room temperature was added the chiral phosphoric acid catalyst (0.02 mmol, 10 mol%). The mixture was stirred for 10 minutes, then cooled to 0 °C. Benzyl N-vinylcarbamate (0.3 mmol) was then added. The reaction mixture was stirred at 0 °C until the aldehyde was completely consumed (as monitored by TLC). The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the corresponding cis-2,4-disubstituted tetrahydroquinoline.

Synthesis of this compound[3]

In a method developed by Govindan, vinyl isocyanate, formed from the Curtius rearrangement of acryloyl azide, is co-distilled with toluene into a solution of benzyl alcohol containing a catalytic amount of triethylamine and an inhibitor such as phenothiazine.[3] This process allows for the synthesis of this compound which can be purified by crystallization, avoiding high-vacuum distillation or chromatography.[3]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed mechanism for the chiral phosphoric acid-catalyzed Povarov reaction.

Caption: General experimental workflow for the three-component Povarov reaction.

Conclusion

This compound is a powerful and versatile dienophile in organic synthesis. Its application in the chiral Brønsted acid-catalyzed Povarov reaction provides an efficient and highly stereoselective route to valuable tetrahydroquinoline derivatives. The mechanistic understanding of its activation by chiral catalysts opens avenues for the development of new asymmetric transformations and the synthesis of complex molecular architectures relevant to drug discovery and development. The provided data and protocols serve as a practical guide for researchers looking to employ this valuable reagent in their synthetic endeavors.

References

- 1. Chiral Brønsted Acid-Catalyzed Enantioselective Three-Component Povarov Reaction [organic-chemistry.org]

- 2. Chiral Brønsted acid-catalyzed enantioselective three-component Povarov reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereoselective Synthesis of anti-2,4-Disubstituted Tetrahydrofurans via a Pd-Catalyzed Hayashi-Heck Arylation and Rh-Catalyzed Hydroformylation Sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Benzyl Vinylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Benzyl vinylcarbamate (CAS No. 84713-20-2), a key intermediate in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for its identification and utilization in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. Where experimental data is not publicly available, predicted values based on established principles and data from analogous structures are provided and clearly noted.

¹H NMR Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| ~7.35 | m | 5H | Ar-H | - |

| ~7.00 | dd | 1H | N-CH=CH₂ | J_trans ≈ 15 Hz, J_cis ≈ 9 Hz |

| ~5.15 | s | 2H | O-CH₂-Ar | - |

| ~4.70 | dd | 1H | N-CH=CH ₂ (trans) | J_trans ≈ 15 Hz, J_gem ≈ 2 Hz |

| ~4.40 | dd | 1H | N-CH=CH ₂ (cis) | J_cis ≈ 9 Hz, J_gem ≈ 2 Hz |

| ~8.0 (broad) | s | 1H | N-H | - |

Note: Predicted values are based on typical chemical shifts for similar functional groups.

¹³C NMR Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~155 | C =O (Carbamate) |

| ~136 | Ar-C (Quaternary) |

| ~130 | N-C H=CH₂ |

| ~128.5 | Ar-C H |

| ~128.0 | Ar-C H |

| ~127.8 | Ar-C H |

| ~98 | N-CH=C H₂ |

| ~67 | O-C H₂-Ar |

Note: Predicted values are based on typical chemical shift ranges for carbamates and benzyl groups.

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for this compound (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, broad | N-H Stretch |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~1710 | Strong | C=O Stretch (Carbamate) |

| ~1620 | Medium | C=C Stretch (Vinyl) |

| ~1540 | Medium | N-H Bend |

| ~1250 | Strong | C-O Stretch |

| ~740, ~700 | Strong | Aromatic C-H Bend (out-of-plane) |

Note: Predicted values are based on characteristic IR absorption frequencies for the functional groups present.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 178 | [M+H]⁺ | Observed in electrospray ionization (ESI).[1] |

| 177 | [M]⁺ | Molecular Ion |

| 91 | [C₇H₇]⁺ | Tropylium ion (from cleavage of the benzylic C-O bond) |

| 108 | [M-C₆H₅CH₂]⁺ | Loss of the benzyl group |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (5-10 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.5-0.7 mL). The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum of solid this compound can be obtained using the KBr pellet method. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded using a Fourier-Transform Infrared spectrometer over a range of 4000-400 cm⁻¹. Alternatively, a thin film of the sample can be prepared by dissolving it in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer with a suitable ionization source. For electrospray ionization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source. For electron ionization (EI), a small amount of the sample is introduced into the high-vacuum source, where it is vaporized and bombarded with a high-energy electron beam. The resulting ions are then analyzed by the mass analyzer.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: A flowchart illustrating the process of spectroscopic analysis for this compound.

References

An In-depth Technical Guide to the Safety and Handling of Benzyl Vinylcarbamate

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling guidelines for all laboratory chemicals is paramount. This guide provides a comprehensive overview of the safety protocols and essential data for Benzyl vinylcarbamate.

Chemical Identification and Physical Properties

This compound is a chemical compound used in various research and synthetic applications. A summary of its key physical and chemical properties is provided below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₁NO₂ | [1] |

| Molecular Weight | 177.20 g/mol | [1] |

| CAS Number | 84713-20-2 | [2] |

| Appearance | White solid | [3] |

| Melting Point | 43-44°C | [1] |

| Boiling Point | 271.837°C at 760 mmHg | [1] |

| Flash Point | 118.203°C | [1] |

| Density | 1.089 g/cm³ | [1] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate. | [1] |

| Storage Temperature | Keep in dark place, Inert atmosphere, Store in freezer, under -20°C. | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized in the table below.

| Hazard Class | GHS Category | Hazard Statement | GHS Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

|

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

|

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

|

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |

|

Signal Word: Warning[2]

Safe Handling and Storage Workflow

Proper handling and storage procedures are critical to minimize risk. The following workflow outlines the key steps for the safe management of this compound in a laboratory setting.

Caption: A logical workflow for the safe handling of this compound.

Hazard Identification and Mitigation Strategies

Understanding the potential hazards and implementing appropriate mitigation strategies is fundamental to laboratory safety.

Caption: Key hazards of this compound and their corresponding mitigation strategies.

Precautionary Measures and First Aid

The following precautionary statements and first aid measures are based on the available Safety Data Sheets.

Prevention[2]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash hands and other exposed areas thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

Response and First Aid[2]

-

P301+P317 (If Swallowed): Get medical help. Rinse mouth.

-

P302+P352 (If on Skin): Wash with plenty of water.

-

P332+P317 (If skin irritation occurs): Get medical help.

-

P362+P364: Take off contaminated clothing and wash it before reuse.

-

P304+P340 (If Inhaled): Remove person to fresh air and keep comfortable for breathing.

-

P319 (If you feel unwell): Get medical help.

-

P305+P351+P338 (If in Eyes): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Storage[2]

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

Disposal[2]

-

P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal.

Toxicological Information

Detailed quantitative toxicological data for this compound, such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%) values for oral, dermal, and inhalation routes, are not available in the reviewed safety data sheets.[2] The hazard classifications are based on qualitative assessments and the known risks of similar chemical structures. The absence of specific toxicity data underscores the importance of adhering to the precautionary measures outlined in this guide to minimize exposure.

Experimental Protocols

Specific experimental protocols for determining the toxicological or safety properties of this compound were not found in the publicly available literature. The handling and safety guidelines provided are based on standard laboratory practices for chemicals with similar GHS classifications. When developing new procedures or scaling up reactions involving this compound, a thorough risk assessment should be conducted.

Reactivity and Stability

Information regarding the specific reactivity and chemical stability of this compound is limited. It is recommended to store it away from incompatible materials, though a comprehensive list of such materials is not provided in the available safety data.[2] Standard practice dictates avoiding contact with strong oxidizing agents, strong acids, and strong bases.

This guide is intended to provide a comprehensive overview of the available safety and handling information for this compound. It is crucial for all personnel to review the full Safety Data Sheet (SDS) before working with this chemical and to adhere to all institutional safety policies and procedures.

References

Benzyl Vinylcarbamate: A Versatile Reagent in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Benzyl vinylcarbamate has emerged as a valuable and versatile building block in organic synthesis, offering a unique combination of functionalities that enable access to a diverse array of complex nitrogen-containing molecules. Its dual nature, possessing both a nucleophilic carbamate and a reactive vinyl group, allows for its participation in a variety of transformations, including cycloadditions and conjugate additions. This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its role in the synthesis of valuable scaffolds for drug discovery and development.

Synthesis of this compound

An efficient and scalable synthesis of this compound has been developed, making this reagent readily accessible for research and larger-scale applications. The most common method involves a Curtius rearrangement of acryloyl azide, followed by in situ trapping of the resulting vinyl isocyanate with benzyl alcohol.[1]

Table 1: Synthesis of this compound

| Method | Starting Materials | Reagents and Conditions | Yield (%) | Reference |

| Curtius Rearrangement | Acryloyl chloride, Sodium azide, Benzyl alcohol | 1. Toluene, H₂O, Adogen 464, 0-5 °C; 2. Toluene, Phenothiazine, Triethylamine, 105-110 °C | 65-72 | [1] |

| From Urea | Urea, Benzyl alcohol | Nickel catalyst on Amberlyst 15, 131-150 °C | 97 |

Experimental Protocol: Scalable Synthesis via Curtius Rearrangement[1]

Step 1: Synthesis of Acryloyl Azide In a 1-L reactor, a mixture of sodium azide (68.4 g, 1.05 mol), water (200 mL), toluene (200 mL), and Adogen 464 (0.09 g) is cooled to 0-5 °C in an ice-water bath. Acryloyl chloride (90 g, 1 mol) is added dropwise over 1.5 hours while maintaining the temperature. The mixture is stirred for an additional 45 minutes. The organic phase containing the acryloyl azide is then separated and stored at 0-5 °C.

Step 2: Synthesis of this compound A distillation flask is charged with 150-200 mL of toluene and 0.5 g of phenothiazine and heated to 105-110 °C. A receiver flask is charged with benzyl alcohol (86 g, 0.8 mol), phenothiazine (0.05 g), and triethylamine (0.1-0.3 g) and cooled in an ice bath. The previously prepared acryloyl azide solution is pumped into the distillation flask over 4-5 hours. The vinyl isocyanate generated via Curtius rearrangement co-distills with toluene and is collected in the receiver containing benzyl alcohol. After the addition is complete, the mixture in the receiver is stirred at 0-5 °C for 1-2 hours and then allowed to warm to room temperature until the reaction is complete as monitored by HPLC.

Work-up and Purification: The reaction mixture is concentrated in vacuo. Heptane (300-350 mL) is added to the residue, and the mixture is cooled to 15 °C. Seeding with a few crystals of this compound may be necessary to induce crystallization. The product is collected by filtration, washed with heptane, and dried in vacuo to afford this compound as a white solid.

Caption: Synthesis of this compound via Curtius Rearrangement.

Applications in Aza-Michael Additions

The electron-deficient nature of the vinyl group in this compound makes it an excellent Michael acceptor. The conjugate addition of nucleophiles, particularly amines in an aza-Michael reaction, provides a powerful method for the synthesis of β-amino acid derivatives, which are important structural motifs in many biologically active molecules.

A continuous flow process has been developed for the synthesis of various Cbz-protected amines, which can then undergo aza-Michael additions. This methodology allows for rapid and efficient production of a library of β-amino acid precursors.

Table 2: Continuous Flow Synthesis of Cbz-Carbamates and Subsequent Aza-Michael Addition

| Carboxylic Acid Precursor | Cbz-Carbamate Product | Yield (%) | Michael Acceptor | Aza-Michael Adduct |

| Benzoic Acid | Benzyl phenylcarbamate | 95 | Methyl acrylate | Methyl 3-(N-(benzyloxycarbonyl)phenylamino)propanoate |

| 4-Chlorobenzoic Acid | Benzyl (4-chlorophenyl)carbamate | 92 | Methyl acrylate | Methyl 3-(N-(benzyloxycarbonyl)-4-chloroanilino)propanoate |

| 4-Methoxybenzoic Acid | Benzyl (4-methoxyphenyl)carbamate | 98 | Methyl acrylate | Methyl 3-(N-(benzyloxycarbonyl)-4-methoxyanilino)propanoate |

| Phenylacetic Acid | Benzyl benzylcarbamate | 75 | Methyl acrylate | Methyl 3-(N-(benzyloxycarbonyl)benzylamino)propanoate |

| 3-Phenylpropanoic Acid | Benzyl phenethylcarbamate | 88 | Methyl acrylate | Methyl 3-(N-(benzyloxycarbonyl)phenethylamino)propanoate |

Enantioselective Aza-Michael Addition

Benzyl carbamate can also be employed as a nucleophile in asymmetric aza-Michael additions, leading to the formation of chiral β-amino compounds. The use of chiral catalysts allows for high stereocontrol in these reactions.

Table 3: Enantioselective Aza-Michael Addition of Benzyl Carbamate to α'-Hydroxy Enones

| α'-Hydroxy Enone | Catalyst | Solvent | Time (h) | Yield (%) | ee (%) |

| (E)-4-hydroxy-1-phenylbut-2-en-1-one | Cu(OTf)₂-Ph-Box | CH₂Cl₂ | 66 | 83 | 96 |

| (E)-1-(4-chlorophenyl)-4-hydroxybut-2-en-1-one | Cu(OTf)₂-Ph-Box | CH₂Cl₂ | 72 | 86 | 96 |

| (E)-4-hydroxy-1-(naphthalen-2-yl)but-2-en-1-one | Cu(OTf)₂-Ph-Box | CH₂Cl₂ | 96 | 53 | 98 |

Experimental Protocol: Enantioselective Aza-Michael Addition

To a solution of the α'-hydroxy enone (1.0 equiv) in CH₂Cl₂ is added the chiral copper(II)-bis(oxazoline) catalyst (10 mol%). Benzyl carbamate (1.2 equiv) is then added, and the reaction mixture is stirred at room temperature for the specified time. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is directly purified by column chromatography on silica gel to afford the desired aza-Michael adduct.

Caption: Applications of this compound in Aza-Michael Additions.

Applications in Cycloaddition Reactions

The vinyl group of this compound can also participate as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. This provides a powerful strategy for the synthesis of complex six-membered nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals. While specific examples with comprehensive data for this compound in Diels-Alder reactions are not extensively documented in readily available literature, its structural similarity to other vinyl carbamates suggests its utility in this area. The electron-withdrawing nature of the carbamate group activates the vinyl moiety, making it a suitable dienophile for reactions with electron-rich dienes.

The expected outcome of a Diels-Alder reaction between this compound and a diene, such as cyclopentadiene, would be the formation of a bicyclic carbamate. Subsequent transformations of this adduct could lead to a variety of functionalized aminocyclohexene derivatives.

Caption: Proposed [4+2] Cycloaddition of this compound.

Conclusion

This compound is a highly useful and adaptable reagent in organic synthesis. Its straightforward and scalable preparation, coupled with the reactivity of its vinyl and carbamate functionalities, makes it a valuable precursor for the synthesis of a wide range of nitrogen-containing compounds. Its application in aza-Michael additions, particularly in continuous flow systems and enantioselective transformations, highlights its importance in the efficient construction of β-amino acid derivatives. While its full potential in cycloaddition reactions is yet to be extensively explored and documented, the inherent reactivity of the vinyl carbamate moiety suggests significant opportunities for the synthesis of complex heterocyclic systems relevant to drug discovery and medicinal chemistry. Further research into the cycloaddition chemistry of this compound is warranted and expected to unveil new and efficient synthetic routes to valuable molecular architectures.

References

Benzyl Vinylcarbamate: A Technical Overview for Drug Development Professionals

CAS Number: 84713-20-2 Molecular Formula: C10H11NO2

This technical guide provides an in-depth overview of benzyl vinylcarbamate, a versatile reagent with applications in organic synthesis, particularly relevant to researchers, scientists, and professionals in drug development. This document outlines its chemical properties, a detailed synthesis protocol, and its known applications as a synthetic intermediate.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[1] Key quantitative data are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Weight | 177.20 g/mol | [2][3] |

| Melting Point | 43-44 °C | [3] |

| Boiling Point | 271.837 °C at 760 mmHg | [3] |

| Density | 1.089 g/cm³ | |

| Flash Point | 118.203 °C | |

| Refractive Index | 1.529 | [3] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [3] |

| Storage Temperature | Keep in dark place, Inert atmosphere, Store in freezer, under -20°C | [3] |

Synthesis of this compound

A scalable and efficient method for the preparation of this compound involves the Curtius rearrangement of acryloyl azide to form vinyl isocyanate, which is then trapped by benzyl alcohol.[4] This process avoids the need for high-vacuum distillation or chromatography for purification.[4]

Experimental Protocol

Step 1: Synthesis of Acryloyl Azide [4]

-

A 1-liter reactor is charged with 68.4 g (1.05 mol) of sodium azide, 200 mL of water, 200 mL of toluene, and 0.09 g of Adogen 464 (methyltrialkylammonium chloride).

-

The mixture is cooled in an ice-water bath while stirring.

-

90 g (1 mol) of acryloyl chloride is added dropwise over a period of 1.5 hours, maintaining the temperature between 0-5 °C.

-

After the addition is complete, the mixture is stirred for an additional 45 minutes.

-

The organic phase is separated and stored at 0-5 °C until use.

Step 2: Synthesis of this compound [4]

-

A distillation flask is charged with 150-200 mL of toluene and 0.5 g of phenothiazine and heated to 105-110 °C.

-

A receiver flask is charged with 86 g (0.8 mol) of benzyl alcohol, 0.05 g of phenothiazine, and 0.1-0.3 g of triethylamine. This mixture is cooled in an ice bath and stirred.

-

The previously prepared toluene solution of acryloyl azide (1 mol) is pumped into the distillation flask over 4-5 hours, maintaining a pot temperature of 105-110 °C. The vapor temperature should be in the range of 80-100 °C.

-

The distillate, containing the in situ generated vinyl isocyanate, is collected directly into the stirred benzyl alcohol mixture.

-

After the addition of acryloyl azide is complete, an additional 10-20 mL of toluene is distilled over.

-

The receiver flask is then isolated, and its contents are stirred at 0-5 °C for 1-2 hours.

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by HPLC.

-

The mixture is concentrated in vacuo to a weight of 200-250 g.

-

The residue is treated with 300-350 mL of heptane and cooled to 15 °C with stirring.

-

Seeding with a few crystals of this compound may be necessary to induce crystallization. The mixture is stirred for 2-3 hours.

-

The product is collected by filtration, washed with heptane, and dried in vacuo. The expected yield is 115-128 g (65-72%).[4]

The molecular weight of the product can be confirmed by electrospray mass spectrometry, which should show a peak at m/z 178 (M+H)+.[1]

Caption: Synthetic workflow for this compound.

Applications in Drug Development and Organic Synthesis

Safety Information

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2]

Precautionary Measures:

-

Handling: Handle in a well-ventilated area. Wear suitable protective clothing, including chemical-impermeable gloves, and eye/face protection.[5] Avoid the formation of dust and aerosols.[5]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[5]

-

First Aid:

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[6]

-

Skin Contact: Wash off with soap and plenty of water.[6]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[6]

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.[6]

-

-

Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[6] Wear self-contained breathing apparatus for firefighting if necessary.[6]

For complete safety information, refer to the substance's Safety Data Sheet (SDS).

References

- 1. This compound | 84713-20-2 [chemicalbook.com]

- 2. benzyl N-ethenylcarbamate | C10H11NO2 | CID 10931982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. How to synthesize this compound?_Chemicalbook [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. Page loading... [wap.guidechem.com]

Solubility Profile of Benzyl Vinylcarbamate in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of benzyl vinylcarbamate in common organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on summarizing the available qualitative solubility information and providing detailed, adaptable experimental protocols for researchers to determine quantitative solubility in their own laboratory settings.

Introduction to this compound

This compound (N-(benzyloxycarbonyl)vinylamine) is a chemical intermediate of interest in organic synthesis and drug development. Its solubility characteristics are crucial for process development, purification, formulation, and various analytical procedures. Understanding its behavior in different organic solvents allows for the optimization of reaction conditions, crystallization, and purification methods, as well as the development of suitable delivery systems in pharmaceutical applications.

Solubility Data

Currently, there is a lack of comprehensive quantitative solubility data for this compound in the scientific literature. The available information is primarily qualitative, derived from chemical database entries and descriptions of synthesis and purification procedures. The following table summarizes this qualitative information.

| Solvent | Structure | Polarity Index | Solubility | Remarks |

| Non-Polar Solvents | ||||

| Heptane | C₇H₁₆ | 0.1 | Insoluble/Slightly Soluble | Used as an anti-solvent for precipitation and for washing during purification, indicating low solubility.[1][2] |

| Hexane | C₆H₁₄ | 0.1 | Insoluble/Slightly Soluble | Used in combination with ethyl acetate for recrystallization, suggesting it acts as an anti-solvent. |

| Toluene | C₇H₈ | 2.4 | Soluble | Mentioned as a solvent for recrystallization, implying good solubility at elevated temperatures and lower solubility at room temperature.[2] |

| Polar Aprotic Solvents | ||||

| Ethyl Acetate | C₄H₈O₂ | 4.4 | Slightly Soluble to Soluble | Described as a solvent in which this compound is "Slightly Soluble"[1][3]. Also used as a solvent for recrystallization in combination with hexane. |

| Chloroform | CHCl₃ | 4.1 | Slightly Soluble | Listed as a solvent in which this compound has slight solubility.[1][3] |

Polarity Index values are relative measures and can vary slightly depending on the scale.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol that can be adapted to quantitatively determine the solubility of this compound in various organic solvents. This method is based on the isothermal equilibrium technique.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure that equilibrium with a saturated solution is achieved.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended, and preliminary experiments should be conducted to determine the time required to reach a constant concentration.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved micro-particles.

-

Determine the mass of the collected filtrate.

-

-

Quantification:

-

Gravimetric Method:

-

Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the melting point of this compound (43-44°C) until a constant weight is achieved.

-

Weigh the remaining solid this compound.

-

Calculate the solubility in g/100 mL or other desired units.

-

-

Chromatographic/Spectroscopic Method (Preferred for higher accuracy):

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample and determine the concentration of this compound from the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

-

-

-

Data Reporting:

-

Report the solubility as an average of at least three independent measurements, along with the standard deviation.

-

Clearly state the solvent, temperature, and the analytical method used for quantification.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

References

Benzyl Vinylcarbamate: A Technical Guide to Thermal Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal stability and recommended storage conditions for benzyl vinylcarbamate. The information presented is intended to support researchers, scientists, and professionals in the field of drug development in the safe and effective handling and application of this compound.

Core Properties of this compound

This compound is a valuable synthetic intermediate.[1] A summary of its key physical and chemical properties is provided below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₂ | PubChem |

| Molecular Weight | 177.20 g/mol | PubChem |

| Melting Point | 41-44 °C | [1][2] |

| Boiling Point | 272 °C | [2] |

| Flash Point | 118 °C | [2] |

| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly) | [1] |

Thermal Stability

The synthesis of this compound involves heating a toluene solution to 105-110 °C, with vapor temperatures ranging from 80-100 °C, indicating a degree of stability at these temperatures for the duration of the reaction.[1][2]

General studies on the thermal decomposition of carbamates suggest that they can undergo various degradation pathways. For example, ethyl N-methyl-N-phenylcarbamate decomposes between 329-380°C to yield N-methylaniline, carbon dioxide, and ethylene through a unimolecular reaction. It is plausible that this compound could undergo similar degradation reactions, such as:

-

Decarboxylation: Loss of carbon dioxide to form N-vinylbenzylamine.

-

Elimination: Cleavage of the benzyl group to form vinyl isocyanate and benzyl alcohol.

-

Hydrolysis: In the presence of water, particularly at elevated temperatures or non-neutral pH, hydrolysis of the carbamate bond can occur.

Without specific experimental data, it is recommended to handle this compound with caution at elevated temperatures and to conduct appropriate thermal analysis for applications requiring heating.

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the integrity and purity of this compound. The following conditions are recommended based on available safety data sheets and chemical supplier information.

| Storage Parameter | Recommendation | Source |

| Temperature | Store in a freezer, under -20°C. | [1] |

| Atmosphere | Store under an inert atmosphere. | [1] |

| Light | Keep in a dark place. | [1] |

| Container | Keep container tightly closed in a dry and well-ventilated place. | |

| Incompatibilities | Avoid contact with strong oxidizing agents, strong acids, and strong bases. |

For handling, it is advised to work in a well-ventilated area, wear suitable protective clothing, and avoid contact with skin and eyes.[3]

Experimental Protocols: Synthesis of this compound

The following is a detailed protocol for the synthesis of this compound, adapted from established literature.

Materials:

-

Toluene

-

Phenothiazine

-

Benzyl alcohol

-

Triethylamine

-

Acryloyl azide

-

Heptane

-

Seed crystals of this compound

Equipment:

-

1-L flask equipped with a variable speed pump, mechanical stirrer, temperature controller, 4" column packed with ceramic saddles, distillation head, and spiral condenser.

-

Receiver flask.

Procedure:

-

Charge the 1-L flask with 150-200 mL of toluene and 0.5 g of phenothiazine. Heat the solution to 105-110 °C.[1][2]

-

Charge the receiver with 86 g (0.8 mol) of benzyl alcohol, 0.05 g of phenothiazine, and 0.1-0.3 g of triethylamine. Cool this mixture in an ice bath and stir.[1][2]

-

Prepare a solution of acryloyl azide (1 mol). Pump this solution into the distillation flask over 4-5 hours, maintaining the pot temperature at 105-110 °C. The vapor temperature will range from 80-100 °C.[1][2]

-

Pass the distillate directly into the benzyl alcohol mixture.[1][2]

-

After the addition of acryloyl azide is complete, continue distillation to collect an additional 10-20 mL of toluene.[1][2]

-

Remove the receiver from the distillation setup and stir its contents at 0-5 °C for 1-2 hours.[1][2]

-

Allow the product mixture to gradually warm to room temperature and continue stirring until HPLC analysis indicates the reaction is complete.[1][2]

-

Concentrate the mixture in vacuo to a weight of 200-250 g.[1][2]

-

Treat the residue with 300-350 mL of heptane and cool to 15 °C with stirring.[1][2]

-

Add a few seed crystals of benzyl N-vinyl carbamate and stir for 2-3 hours.[1][2]

-

Collect the product by filtration, wash with heptane, and dry in vacuo.[1][2]

Visualizations

To aid in the understanding of the experimental workflow, a diagram of the synthesis of this compound is provided below.

Caption: Workflow for the synthesis of this compound.

References

Unveiling the Peril: A Technical Guide to the Hazards and Toxicity of Vinyl Carbamate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vinyl carbamate, a potent carcinogenic and mutagenic compound, poses significant risks that necessitate a thorough understanding of its toxicological profile. This technical guide provides an in-depth analysis of the hazards associated with vinyl carbamate, focusing on its metabolic activation, mechanisms of toxicity, and genotoxic effects. Drawing from a comprehensive review of experimental studies, this document details the methodologies employed to assess its toxicity and presents quantitative data in a structured format to facilitate comparative analysis. Furthermore, this guide visualizes key pathways and experimental workflows to provide a clear and concise understanding of the complex processes involved in vinyl carbamate-induced toxicity.

Introduction

Vinyl carbamate is a chemical intermediate and a metabolite of ethyl carbamate (urethane), a compound found in fermented foods and alcoholic beverages. Its recognized carcinogenicity, particularly in the lung and liver, has made it a subject of extensive toxicological research. This guide is intended to serve as a comprehensive resource for professionals in research and drug development, offering a detailed overview of the potential hazards and underlying toxicological mechanisms of vinyl carbamate.

Metabolic Activation and Mechanism of Toxicity

The toxicity of vinyl carbamate is intrinsically linked to its metabolic activation. The primary pathway involves a two-step enzymatic process, primarily mediated by the cytochrome P450 enzyme CYP2E1.

First, ethyl carbamate is oxidized to vinyl carbamate. Subsequently, CYP2E1 further metabolizes vinyl carbamate to its highly reactive and ultimate carcinogenic form: vinyl carbamate epoxide.[1][2] This epoxide is an electrophilic species that can readily react with nucleophilic sites on cellular macromolecules, including DNA, RNA, and proteins.

The detoxification of vinyl carbamate epoxide can occur through conjugation with glutathione (GSH), a process that can be spontaneous or catalyzed by glutathione S-transferases (GSTs).[3]

Genotoxicity and Carcinogenicity

The formation of DNA adducts by vinyl carbamate epoxide is the primary mechanism underlying its genotoxic and carcinogenic properties. These adducts can lead to mutations during DNA replication if not repaired.

DNA Adduct Formation

Several pro-mutagenic DNA adducts have been identified following exposure to vinyl carbamate. The most significant of these are etheno-DNA adducts, including 1,N⁶-ethenodeoxyadenosine (εdA) and 3,N⁴-ethenodeoxycytidine (εdC).[4][5] The formation of these adducts has been demonstrated in both in vitro and in vivo studies.[5]

Mutagenicity

Vinyl carbamate has been shown to be a potent mutagen in various experimental systems. It induces gene mutations and sister chromatid exchanges (SCEs).[6][7] In the Ames test, vinyl carbamate is mutagenic to Salmonella typhimurium strains TA100 and TA1535, particularly in the presence of a metabolic activation system (S9 mix).[4]

Carcinogenicity

Vinyl carbamate is a more potent carcinogen than its precursor, ethyl carbamate.[4] It primarily induces lung and liver tumors in mice.[7][8] Studies using different mouse strains have revealed varying susceptibility to vinyl carbamate-induced tumorigenesis, with A/J mice being particularly susceptible to lung adenoma formation.[7]

Quantitative Toxicity Data

The following tables summarize quantitative data from various studies on the genotoxicity and carcinogenicity of vinyl carbamate and its related compounds.

Table 1: Comparative Genotoxicity of Ethyl Carbamate and Vinyl Carbamate

| Endpoint | System | Ethyl Carbamate (EC) | Vinyl Carbamate (VC) | Reference |

| Sister Chromatid Exchange (SCE) | Chinese Hamster V-79 cells (with S9) | Ineffective | 5-8 times baseline | [6][7] |

| Gene Mutation (6-thioguanine resistance) | Chinese Hamster V-79 cells (with S9) | Ineffective | Approaching 600 mutants/10⁶ survivors | [6][7] |

| Mutagenicity (Ames Test) | S. typhimurium TA100 & TA1535 (with S9) | Not mutagenic | Mutagenic | [4] |

Table 2: Comparative Carcinogenicity in Mice

| Endpoint | Mouse Strain | Ethyl Carbamate (EC) | Vinyl Carbamate (VC) | Vinyl Carbamate Epoxide (VCO) | Reference |

| Lung Adenoma Induction | A/J | Less potent | 10-50 times more active than EC | More hepatocarcinogenic than VC | [1][4] |

| Skin Tumor Initiation | CD-1 | Less potent | 10-50 times more active than EC | Stronger initiator than VC and EC | [3] |

| Hepatocellular Carcinoma | B6C3F1 | Less potent | More potent than EC | Stronger initiator than VC and EC | [1][2] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

In Vitro Assays

This assay assesses the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring (His⁻) strains of Salmonella typhimurium.[9][10]

-

Preparation: Cultures of S. typhimurium tester strains (e.g., TA100, TA1535) are grown overnight. The test compound, vinyl carbamate, is prepared at various concentrations, with and without a metabolic activation system (S9 fraction from rat liver).

-

Exposure: The bacterial culture, test compound, and a small amount of histidine and biotin are added to molten top agar. This mixture is then poured onto a minimal glucose agar plate.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates a mutagenic effect.

This cytogenetic assay detects DNA damage by visualizing the exchange of genetic material between sister chromatids.

-

Cell Culture: Chinese hamster V-79 cells are cultured in the presence of the test compound (vinyl carbamate) for a defined period.

-

BrdU Labeling: 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, is added to the culture medium for two cell cycles.

-

Metaphase Arrest: A mitotic inhibitor (e.g., colcemid) is added to arrest cells in metaphase.

-

Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, and fixed. Chromosome spreads are prepared on microscope slides.

-

Staining: Slides are stained using a fluorescence plus Giemsa (FPG) technique to differentially stain sister chromatids.

-

Analysis: Metaphase spreads are examined under a microscope, and the number of SCEs per chromosome is scored.

In Vivo Assays

This assay is commonly used to evaluate the carcinogenic potential of chemicals in a susceptible mouse strain.[7]

-

Animal Model: A/J mice, which are highly susceptible to lung tumor development, are typically used.

-

Dosing: Vinyl carbamate is administered to the mice, usually via intraperitoneal injection, at various doses.

-

Observation Period: The animals are observed for a predetermined period (e.g., 16-24 weeks) to allow for tumor development.

-

Tumor Analysis: At the end of the study, mice are euthanized, and their lungs are examined for the presence of tumors. The number and size of lung adenomas are recorded.

This highly sensitive method is used to detect and quantify DNA adducts.[11][12]

-

DNA Isolation: DNA is isolated from the tissues of animals treated with vinyl carbamate or from cells exposed in vitro.

-

DNA Digestion: The DNA is enzymatically digested to individual deoxynucleoside 3'-monophosphates.

-

Adduct Enrichment: Adducted nucleotides are enriched from the normal nucleotides.

-

³²P-Labeling: The adducted nucleotides are labeled at the 5'-hydroxyl group with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

-

Chromatography: The ³²P-labeled adducts are separated by thin-layer chromatography (TLC).

-

Detection and Quantification: The adducts are detected by autoradiography and quantified by scintillation counting.

Signaling Pathways in Vinyl Carbamate Toxicity

While the primary mechanism of vinyl carbamate toxicity is genotoxicity stemming from metabolic activation, other cellular signaling pathways may also be affected. Research suggests that vinyl carbamate can induce membranoproliferative glomerulonephritis by activating the alternative complement pathway in glomerular endothelial cells.

Furthermore, studies on inhibitors of vinyl carbamate-induced lung tumorigenesis have implicated pathways involving NF-κB, Akt, and cyclooxygenase-2 (COX-2). Inhibition of these pathways has been shown to reduce tumor multiplicity.

Safety and Handling

Vinyl carbamate is a hazardous substance and should be handled with extreme caution in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Ventilation: All work with vinyl carbamate should be conducted in a certified chemical fume hood.

-

Waste Disposal: Dispose of vinyl carbamate and all contaminated materials as hazardous waste in accordance with institutional and regulatory guidelines.

-

Exposure: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air and seek medical attention. If ingested, seek immediate medical attention.

Conclusion

Vinyl carbamate is a potent genotoxic carcinogen that requires careful handling and a thorough understanding of its toxicological properties. Its carcinogenicity is primarily driven by metabolic activation to vinyl carbamate epoxide, which forms pro-mutagenic DNA adducts. This guide has provided a comprehensive overview of the hazards, mechanisms of toxicity, and experimental methodologies associated with vinyl carbamate. The presented data and visualizations aim to equip researchers, scientists, and drug development professionals with the necessary knowledge to safely handle this compound and to inform future research and risk assessment efforts.

References

- 1. Page loading... [guidechem.com]

- 2. What to Do in a Chemical Emergency | Chemical Emergencies | CDC [cdc.gov]

- 3. vumc.org [vumc.org]

- 4. hazmatschool.com [hazmatschool.com]

- 5. resources.schn.health.nsw.gov.au [resources.schn.health.nsw.gov.au]

- 6. Vinyl Carbamate | C3H5NO2 | CID 27492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. epa.gov [epa.gov]

- 8. gov.uk [gov.uk]

- 9. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]

- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols: Benzyl Vinylcarbamate as a Protecting Group for Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl vinylcarbamate has emerged as a useful reagent for the protection of primary and secondary amines. The protection strategy involves the aza-Michael addition of the amine to the vinyl group of this compound, forming a stable carbamate linkage. This method offers an alternative to traditional amine protection strategies and is particularly useful in multi-step organic synthesis. The resulting N-protected amine contains a benzyloxycarbonyl (Cbz) group, which is readily cleavable under standard hydrogenolysis conditions, providing a versatile tool for the synthetic chemist. This document provides detailed application notes and protocols for the use of this compound as an amine protecting group.

Principle of Protection and Deprotection

The protection of amines with this compound proceeds via an aza-Michael addition reaction. In this reaction, the nucleophilic amine attacks the electron-deficient β-carbon of the vinyl group, leading to the formation of a new carbon-nitrogen bond and a carbamate-protected amine.

The deprotection of the resulting N-substituted benzyl carbamate is typically achieved by catalytic hydrogenolysis. This well-established method selectively cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide as byproducts.

Data Presentation

While specific quantitative data for a wide range of amines with this compound is not extensively documented in publicly available literature, the following tables provide representative data for analogous aza-Michael additions and Cbz deprotection reactions. These serve as a guide for expected outcomes when using this compound.

Table 1: Representative Conditions and Yields for Aza-Michael Addition of Amines to Activated Alkenes

| Amine Substrate | Michael Acceptor | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzylamine | Methyl Acrylate | None/Solvent-Free | Room Temp | 72 | 96 | [1] |

| Piperidine | Methyl Acrylate | None/Solvent-Free | Room Temp | 48 | 95 | [2] |

| Aniline | Ethyl Acrylate | None/Solvent-Free | Room Temp | 96 | 92 | [2] |

| Morpholine | Acrylonitrile | Water Hyacinth Ash/Neat | Room Temp | 0.5 | 94 | [3] |

Table 2: General Conditions for the Deprotection of N-Benzyloxycarbonyl (Cbz) Protected Amines

| Deprotection Method | Reagents and Conditions | Substrate Scope | Advantages | Disadvantages |

| Catalytic Hydrogenolysis | H₂, Pd/C (5-10 mol%), Solvent (MeOH, EtOH, EtOAc) | Broad | Mild, clean byproducts (toluene, CO₂) | Not compatible with other reducible functional groups (e.g., alkynes, alkenes, some nitro groups) |

| Transfer Hydrogenolysis | Ammonium formate, Pd/C, Solvent (MeOH) | Broad | Avoids use of H₂ gas | Can be slower than catalytic hydrogenolysis |

| Acidolysis | HBr in Acetic Acid, TFA | Limited | Effective when hydrogenolysis is not feasible | Harsh conditions, not suitable for acid-labile substrates |

| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄, DMAc, 75 °C | Broad | Mild, orthogonal to hydrogenolysis and acidolysis | Requires heating, potential for thiol-related side reactions |

Experimental Protocols

Protocol 1: General Procedure for the Protection of an Amine with this compound (Aza-Michael Addition)

This protocol is a general guideline based on typical aza-Michael addition reactions. Optimization of solvent, temperature, and reaction time may be necessary for specific substrates.

Materials:

-

Amine substrate

-

This compound

-

Solvent (e.g., Methanol, Ethanol, Acetonitrile, or solvent-free)

-

Optional: Catalyst (e.g., a mild base like triethylamine or DBU, or a Lewis acid)

-

Reaction flask

-

Stirring apparatus

-

Standard work-up and purification equipment

Procedure:

-

To a solution of the amine (1.0 eq) in the chosen solvent (if not solvent-free), add this compound (1.0-1.2 eq).

-

If a catalyst is used, add it to the reaction mixture (e.g., 0.1 eq).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-protected amine.

Protocol 2: General Procedure for the Deprotection of a Benzyl Carbamate-Protected Amine via Catalytic Hydrogenolysis

This is a standard and widely used protocol for the cleavage of Cbz protecting groups.

Materials:

-

N-protected amine

-

Palladium on carbon (Pd/C, 5-10 wt%)

-

Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)

-

Hydrogen source (H₂ gas balloon or hydrogenator)

-

Reaction flask

-

Stirring apparatus

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

Dissolve the N-protected amine in the chosen solvent in a reaction flask.

-

Carefully add Pd/C catalyst to the solution.

-

Evacuate the flask and backfill with hydrogen gas (repeat this process three times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or hydrogenator) at room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the deprotected amine. Further purification may be performed if necessary.

Visualizations

Caption: General workflow for amine protection and deprotection.

Caption: Reaction mechanisms for protection and deprotection.

References

Deprotection of the Benzyl Vinylcarbamate Protecting Group: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, the strategic removal of protecting groups is a critical step in the synthesis of complex molecules. The benzyl vinylcarbamate group, a valuable amine protecting group, offers stability under various conditions. This document provides detailed application notes and protocols for its effective deprotection, focusing on methodologies that preserve the integrity of the vinyl moiety and other sensitive functional groups.

Introduction

The benzyl carbamate (Cbz or Z) protecting group is a mainstay in organic synthesis, particularly in peptide and medicinal chemistry, owing to its robustness and orthogonal removal strategies.[1][2] The this compound group shares these characteristics, with the added functionality of the vinyl group for subsequent transformations. The selection of an appropriate deprotection method is paramount to avoid unwanted side reactions, such as the reduction of the vinyl group. This guide outlines the most effective methods for the chemoselective cleavage of the this compound group, supported by experimental protocols and quantitative data.

Deprotection Methodologies: A Comparative Overview

The primary methods for the deprotection of the this compound group are categorized into catalytic hydrogenolysis, acidic cleavage, and nucleophilic cleavage. The choice of method depends on the substrate's sensitivity to reduction, acid lability, and the presence of other functional groups.

| Deprotection Method | Reagents/Conditions | Key Advantages | Potential Limitations |

| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, neutral pH, high yields, clean byproducts (toluene, CO₂).[3] | Potential for concomitant reduction of the vinyl group. Requires careful control of catalyst and reaction conditions. Safety concerns with H₂ gas.[3] |

| Catalytic Transfer Hydrogenolysis | Ammonium formate, Formic acid, or Triethylsilane with Pd/C | Avoids the use of flammable H₂ gas, offering a safer alternative.[4] Can be highly chemoselective for the Cbz group over alkenes. | May require optimization of the hydrogen donor and reaction conditions to ensure complete deprotection and selectivity. |

| Acidic Cleavage | HBr in Acetic Acid | Effective for substrates sensitive to hydrogenation.[5] | Harsh conditions may not be suitable for acid-labile substrates. |

| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ in DMAc | Superior for substrates with functionalities sensitive to hydrogenolysis or strong acids.[6][7] | May require elevated temperatures and longer reaction times. |

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis with H₂ Gas

This is the most common method for Cbz deprotection. Careful monitoring is crucial to prevent over-reduction of the vinyl group.

Materials:

-

This compound-protected substrate

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Celite®

Procedure:

-

Dissolve the this compound-protected substrate (1.0 equivalent) in MeOH or EtOH in a round-bottom flask.

-

Carefully add 10% Pd/C (5-10 mol%) to the solution.

-

Seal the flask, evacuate, and backfill with an inert gas (repeat three times).

-

Introduce hydrogen gas (typically via a balloon) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (disappearance of starting material), purge the flask with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Catalytic Transfer Hydrogenolysis with Ammonium Formate

This method offers a safer alternative to using hydrogen gas and can provide excellent chemoselectivity.

Materials:

-

This compound-protected substrate

-

10% Palladium on carbon (Pd/C)

-

Ammonium formate (HCO₂NH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Celite®

Procedure:

-